2-Methyl-2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoic acid
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Overview
Description
2-Methyl-2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoic acid is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Methyl-2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoic acid is unique due to its specific structural features and the presence of the naphthyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential as a versatile chemical entity.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-methyl-2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,11(15)16)10-6-5-8-9(14-10)4-3-7-13-8/h5-6,13H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
ARRKJTOHMNYBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(C=C1)NCCC2)C(=O)O |
Origin of Product |
United States |
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